molecular formula C15H8ClN3 B5171323 (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile

(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile

Cat. No. B5171323
M. Wt: 265.69 g/mol
InChI Key: QNWFHBXFGXDNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile, also known as CMI, is a promising compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile involves the inhibition of various enzymes and proteins involved in the pathogenesis of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase and gamma-secretase enzymes. Moreover, this compound has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various diseases. This compound also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has several advantages for lab experiments, including its easy synthesis, low cost, and high yield. It is also stable under normal laboratory conditions and can be easily stored for future use. However, this compound has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile. Firstly, more studies are needed to determine the pharmacokinetics and toxicity profile of this compound in humans. Secondly, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is essential for its clinical application. Thirdly, the identification of new targets and pathways that can be modulated by this compound is necessary to expand its therapeutic potential. Finally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity in the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its easy synthesis, low cost, and high yield make it an attractive candidate for further research. However, its poor solubility in water and limited toxicity profile need to be addressed to determine its safety and efficacy in humans. Further studies are needed to explore its pharmacokinetics, toxicity, and potential therapeutic targets.

Synthesis Methods

(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile can be synthesized using a simple one-pot reaction involving the condensation of 6-chloro-1-methylindole-2-carbaldehyde and malononitrile in the presence of a catalyst such as piperidine. The resulting product is a yellow crystalline solid with a melting point of 211-213°C.

Scientific Research Applications

(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are the hallmark of the disease. Additionally, this compound has been found to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(6-chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3/c1-19-13-6-5-12(16)10-3-2-4-11(14(10)13)15(19)9(7-17)8-18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWFHBXFGXDNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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